molecular formula C20H18N2O4 B11004800 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11004800
M. Wt: 350.4 g/mol
InChI Key: UZEDRYYABCOQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzodioxole moiety, an isoquinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Construction of the Isoquinoline Core: This involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

    Introduction of the Carboxamide Group: This step involves the reaction of the isoquinoline derivative with an isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The benzodioxole and isoquinoline moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, given its ability to interact with biological targets such as tubulin.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its effects on cell cycle regulation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.

    Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have applications in organic synthesis and pharmaceuticals.

Uniqueness

2-(1,3-benzodioxol-5-yl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to interact with biological targets such as tubulin sets it apart from other similar compounds.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-12(2)21-19(23)16-10-22(20(24)15-6-4-3-5-14(15)16)13-7-8-17-18(9-13)26-11-25-17/h3-10,12H,11H2,1-2H3,(H,21,23)

InChI Key

UZEDRYYABCOQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.